((S)-2,2,2-Trifluoro-1-methylethyl)benzene
Overview
Description
Benzene is a cyclic hydrocarbon with a chemical formula of C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Synthesis Analysis
Benzene can be synthesized from various sources. For instance, it can be prepared from alkynes through cyclic polymerization . It can also be synthesized from aromatic acids by a decarboxylation reaction .Molecular Structure Analysis
The structure of benzene has been of interest since its discovery. It is a planar molecule, with each carbon atom participating in one sigma bond with its two neighboring carbon atoms and one with a hydrogen atom. The remaining electron in each carbon atom forms part of a delocalized pi system in the ring .Chemical Reactions Analysis
Benzene undergoes various reactions, including electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It can also undergo addition reactions .Physical And Chemical Properties Analysis
Benzene is a colorless liquid at room temperature, with a characteristic sweet smell. It is immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Kinetic Resolution in Organic Synthesis : A study by Xu et al. (2009) explored the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst. This method is applicable in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its derivatives, highlighting its potential in organic synthesis (Qing Xu et al., 2009).
Catalysis in Chemical Reactions : Mejía and Togni (2012) investigated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds. This study demonstrates the importance of (S)-2,2,2-Trifluoro-1-methylethyl)benzene derivatives in catalytic processes (E. Mejía & A. Togni, 2012).
Inorganic/Organic Hybrid Structures : Wu et al. (2015) synthesized a 1,3,2,5-diazadiborinine derivative, a hybrid inorganic/organic benzene, and demonstrated its aromaticity. This research is significant in the study of hybrid structures involving (S)-2,2,2-Trifluoro-1-methylethyl)benzene (Di Wu et al., 2015).
Applications in Polymer Chemistry : Dittmer, Pask, and Nuyken (1992) discussed the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2, a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, demonstrating the relevance of this compound in polymer science (T. Dittmer et al., 1992).
Crystal Structure Analysis : Liu and Zhou (2014) conducted a study on the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, providing valuable insights into the structural aspects of similar compounds (Xianrong Liu & Yanling Zhou, 2014).
Supramolecular Chemistry : Cantekin, De Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide derivatives, highlighting the self-assembly behavior of compounds structurally related to (S)-2,2,2-Trifluoro-1-methylethyl)benzene in nanotechnology and biomedical applications (S. Cantekin et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-1,1,1-trifluoropropan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXDDCJRHYYKF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-2,2,2-Trifluoro-1-methylethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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